molecular formula C9H11NO4S B3827805 N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide CAS No. 949-44-0

N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide

Cat. No. B3827805
CAS RN: 949-44-0
M. Wt: 229.26 g/mol
InChI Key: BEVSOUGDVGTEQD-UHFFFAOYSA-N
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Description

“N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide” is a chemical compound with the molecular formula C9H11NO4S . It has a molecular weight of 229.2529 .


Molecular Structure Analysis

The molecular structure of “N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide” is represented by the InChI string: InChI=1/C9H11NO4S/c1-7(12)10-8-2-4-9(5-3-8)15(13,14)6-11/h2-5,11H,6H2,1H3,(H,10,12) .


Physical And Chemical Properties Analysis

“N-{4-[(hydroxymethyl)sulfonyl]phenyl}acetamide” has a density of 1.416g/cm3, a boiling point of 539.8°C at 760 mmHg, and a refractive index of 1.592 . Its flash point is 280.2°C .

Scientific Research Applications

Dihydrofolate Reductase (DHFR) Inhibitors

Sulfonamide derivatives, such as N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide, have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme involved in the synthesis of nucleotides . This inhibition is considered one of the most prominent mechanisms through which sulfonamide derivatives exhibit antimicrobial and antitumor activities .

Antimicrobial Activity

Sulfonamides conjugated with acetamide fragments, like our compound of interest, exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs .

Anticancer Activity

These compounds have shown substantial in vitro and in vivo antitumor activity . The anticancer activity is exerted through a wide range of mechanisms, such as cell cycle arrest in the G1 phase, inhibition of carbonic anhydrase (CA), matrix metalloproteinase (MMPs), NADH oxidase, cyclin-dependent kinase (CDK), methionine aminopeptidases (MetAPs), histone deacetylases (HDACs), binding to β-Tubulin, and disruption of microtubule assembly .

Antifungal Activity

Sulfonamides, including N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide, have demonstrated antifungal properties . This broadens their potential use in treating various fungal infections .

Hypoglycemic Activity

Sulfonamides have also been associated with hypoglycemic activity . This suggests potential applications in the management of diabetes .

Anti-HIV Properties

Sulfonamides have shown anti-HIV properties , indicating potential use in the treatment of HIV/AIDS .

properties

IUPAC Name

N-[4-(hydroxymethylsulfonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-7(12)10-8-2-4-9(5-3-8)15(13,14)6-11/h2-5,11H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEVSOUGDVGTEQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10311013
Record name N-[4-(Hydroxymethanesulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(Hydroxymethyl)sulfonyl]phenyl}acetamide

CAS RN

949-44-0
Record name NSC235300
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=235300
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[4-(Hydroxymethanesulfonyl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10311013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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